3-[3-(Benzyloxy)phenyl]aniline - 400744-17-4

3-[3-(Benzyloxy)phenyl]aniline

Catalog Number: EVT-411256
CAS Number: 400744-17-4
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alkylation reactions: This involves reacting a suitable phenolic precursor with benzyl bromide or a substituted benzyl bromide in the presence of a base like cesium carbonate or potassium carbonate. [, ]
  • Condensation reactions: Claisen-Schmidt condensation of substituted acetophenones with aromatic aldehydes is frequently used to synthesize chalcone derivatives containing the "benzyloxyphenyl" moiety. []
Molecular Structure Analysis

The "benzyloxyphenyl" group generally adopts various conformations depending on the molecule's overall structure and the presence of intramolecular interactions. X-ray crystallography and computational modeling techniques are frequently employed to determine the preferred conformations and understand the spatial arrangement of these compounds. [, , , , , ]

Mechanism of Action
  • Enzyme inhibition: Several studies highlight the potential of these compounds to inhibit enzymes like monoamine oxidase B (MAO-B), Butyrylcholinesterase (BChE), and 5-lipoxygenase (5-LO). [, , ]
  • Receptor modulation: Certain "benzyloxyphenyl"-containing compounds act as agonists or antagonists for specific receptors, influencing various signaling pathways. [, ]
  • DNA binding: Some compounds exhibit DNA binding properties, potentially interfering with DNA replication or transcription. []
Physical and Chemical Properties Analysis
  • Optical properties: Some "benzyloxyphenyl"-containing compounds, particularly chalcone derivatives, exhibit interesting optical properties, making them potentially suitable for applications in materials science. []
Applications
  • Medicinal Chemistry: As potential therapeutic agents for treating various diseases, including diabetes, Alzheimer's disease, and cancer. [, , , , , , ]
  • Antimicrobial agents: Exhibiting activity against various bacteria, fungi, and parasites. [, ]
  • UV absorbers: Potentially useful in protecting materials from UV degradation. []
  • Nonlinear optical materials: Showing promise in optoelectronic applications. []

(2E)-3-[3-(Benzyloxy)phenyl]-1-(4’-chlorophenyl)-2-propen-1-one [BPClPO]

  • Compound Description: (2E)-3-[3-(Benzyloxy)phenyl]-1-(4’-chlorophenyl)-2-propen-1-one, often abbreviated as BPClPO, belongs to the chalcone class of compounds. Chalcones are known for their wide range of pharmacological activities, including antiviral, antimalarial, antibacterial, anti-inflammatory, anticancer, antioxidant, antitubercular, and anti-Alzheimer's properties [].

4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP)

  • Compound Description: BETP is a small-molecule positive allosteric modulator of the Glucagon-Like Peptide-1 Receptor (GLP-1R) []. It showed potential as a treatment for type 2 diabetes but faced challenges due to rapid degradation in vivo, likely through a covalent mechanism involving its electrophilic nature [].

(2E)-3-[3-(Benzyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one

  • Compound Description: This compound is another chalcone derivative structurally related to BPClPO. It is characterized by an intramolecular hydrogen bond that contributes to its stability [].
  • Compound Description: This compound, synthesized using a microwave method, is identified as a UV absorber []. Its efficacy as a UV absorber is attributed to its cyclic structure, low molecular weight, and high UV absorbance []. This makes it a potential candidate for applications like greenhouse covering plastics, paints, and inks [].

3-(3-(4-(((1R,2R,4R)-1,7,7-trimethylbicyclo-[2.2.1]heptan-2-ylamino)methyl)benzyloxy)phenyl)propanoic acid

  • Compound Description: This compound, along with its closely related isomer (see below), is a structural analog of QS-528, a known FFA1 receptor agonist []. It has shown promising hypoglycemic effects in oral glucose tolerance tests in CD-1 mice, highlighting its potential for type 2 diabetes treatment [].

3-(3-(3-(((1R,2R,4R)-1,7,7-trimethylbicyclo [2.2.1]heptan-2-ylamino)methyl)benzyloxy)phenyl)propanoic acid

  • Compound Description: This is a structural isomer of the compound described above, also synthesized as a potential FFA1 receptor agonist for type 2 diabetes treatment []. Like its isomer, it exhibited a pronounced hypoglycemic effect in oral glucose tolerance tests with CD-1 mice [].

(E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one derivatives

  • Compound Description: This series of compounds was designed and synthesized to explore their potential as epidermal growth factor receptor (EGFR) kinase inhibitors []. Several compounds within this series demonstrated promising antibacterial and antifungal activities []. Notably, some exhibited significant cytotoxicity against cancer cell lines, including A549 lung cancer cells [].

2-Amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (6l)

  • Compound Description: Compound 6l belongs to a series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives designed as potential butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease []. This compound demonstrated the most potent anti-BChE activity within the series, exhibiting a mixed inhibition mechanism by binding to both the catalytic and peripheral anionic sites of the enzyme [].

N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines

  • Compound Description: This group of compounds represents a novel class of potent, orally active human NK1 antagonists []. These antagonists exhibited promising potential for treating conditions associated with substance P signaling, demonstrating significant improvements in potency compared to earlier lead compounds [].

L-N-(Butyloxycarbonyl)-3-(3-hydroxyethyl-4-(benzyloxy)phenyl)alanine benzyl ester

  • Compound Description: This compound serves as a key intermediate in the synthesis of a dimeric L-DOPA derivative, a potential therapeutic agent for Parkinson's disease []. This intermediate is noteworthy for its stereochemical complexity, existing as a pair of diastereomers, each further existing as two stable conformational isomers [].

3′‐(4‐(Benzyloxy)phenyl)‐1′‐phenyl‐5‐(heteroaryl/aryl)‐3,4‐dihydro‐1′H,2H‐[3,4′‐bipyrazole]‐2‐carboxamides

  • Compound Description: This series of pyrazoline-linked carboxamide derivatives was designed as potential EGFR kinase inhibitors for cancer treatment []. Some of these compounds displayed potent in vitro antitumor activities, particularly against the A549 human non-small cell lung tumor cell line [].

{2-(4-(Benzyloxy)phenyl)-1H-imidazo[4,5-f][1,10]phenanthroline} (BOPIP)

  • Compound Description: BOPIP is a novel ligand used in the synthesis of ruthenium(II) polypyridyl complexes, which have been investigated for their DNA binding, photocleavage, antimicrobial, and cytotoxic properties [].

3-(4-(Benzyloxy)phenyl)hex-4-inoic acid derivatives

  • Compound Description: These derivatives have shown promise as potential therapeutic agents for metabolic diseases, particularly for their ability to activate GPR40 protein and stimulate insulin secretion []. These compounds show potential for treating conditions like obesity, type 2 diabetes, and dyslipidemia [].

(E)-1-(3,5-bis(Benzyloxy)phenyl)-3-arylprop-2-en-1-ones

  • Compound Description: This series of chalcone derivatives, synthesized via Claisen-Schmidt condensation, represents a group of compounds with potential biological activities [].

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

  • Compound Description: CJ-13,454 is a potent, orally active 5-lipoxygenase (5-LO) inhibitor with potential applications in inflammatory diseases [].

4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate

  • Compound Description: This compound is a benzyl ether derivative characterized by its crystal structure, which is stabilized by intermolecular C—H⋯π interactions [].

Ethyl 3‐Bromodifluoromethyl‐3-benzyloxy‐acrylate

  • Compound Description: This compound is a versatile building block used in organic synthesis for introducing a gem-difluoroethylene unit into molecules [].

3(5)-(4-(benzyloxy)phenyl)-5(3)-(furan-2-yl)-1H-pyrazole

  • Compound Description: This compound is a pyrazole derivative. Its structure, characterized by intermolecular N—H…N hydrogen bonds, was confirmed through various spectroscopic techniques, including ESI-MS [].

3-(4-(Benzyloxy)phenyl)-2-hydroxy methyl propionate

  • Compound Description: This compound is a benzyl-protected tyrosine derivative. It is an intermediate used in the synthesis of more complex organic molecules [].

3-Benzyloxy-5-(benzyloxymethyl)-5H-furan-2-one

  • Compound Description: This compound is a furanone derivative. Its structure is characterized by a linear arrangement of the benzyloxy and benzyloxymethyl side chains [].
  • Compound Description: This compound is a key intermediate in synthesizing formoterol, a drug used in treating asthma and chronic obstructive pulmonary disease (COPD) [].
  • Compound Description: This compound, existing primarily in its enol form, is characterized by a strong intramolecular hydrogen bond [].
  • Compound Description: This compound is characterized by its E conformation about the C=N bond and the presence of weak C—H⋯F hydrogen bonds in its crystal structure [].

4‐[4‐(Benzyloxy)phenyl]‐1,1,1‐trifluoro‐4‐hydroxybut‐3‐en‐2‐one

  • Compound Description: This compound is characterized by its enol form in the solid state and a strong intramolecular hydrogen bond [].
  • Compound Description: This compound is a thiazolium salt characterized by an extensive network of hydrogen bonds involving the water molecule, bromine anion, and the organic molecule [].
  • Compound Description: This compound is derived from L-tyrosine and characterized by a hydrogen-bonding network in its crystal structure, leading to the formation of infinite chains along the b-axis [].
  • Compound Description: This compound is a Schiff base ligand. Its metal complexes have been studied for their electrochemical properties [].

(N-ethyl-N-phenyl)aniline-3-sulfonic acid

  • Compound Description: The ortho-, meta-, and para-isomers of this sulfonic acid derivative were separated and analyzed using HPLC methods [].

8-Benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-ones

  • Compound Description: This series of compounds was synthesized using a one-pot, multicomponent reaction, and their structures were confirmed using various spectroscopic techniques [].

4-Hydroxy-1-phenyl/methyl-3-(3-substituted-1-(substitutedimino) propyl) quinoline-2(1H)-one derivatives

  • Compound Description: This series of quinoline-2(1H)-one derivatives was synthesized and evaluated for potential anticancer activity [].

4-Hydroxy-1-phenyl/methyl-3-(1-(substitutedimino)ethyl)quinoline-2(1H)-one derivatives

  • Compound Description: This group of quinoline-2(1H)-one derivatives was synthesized and investigated for potential anticancer properties [].

5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives

  • Compound Description: This group of compounds was designed as inhibitors of monoamine oxidase type B (MAO B), an enzyme implicated in Parkinson’s disease []. These compounds showed high potency and selectivity for MAO B [].

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,6-dichloro-3-fluorophenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative is characterized by its E conformation around the C=C double bond and intermolecular interactions involving chlorine and fluorine atoms in its crystal structure [].

Properties

CAS Number

400744-17-4

Product Name

3-[3-(Benzyloxy)phenyl]aniline

IUPAC Name

3-(3-phenylmethoxyphenyl)aniline

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

InChI

InChI=1S/C19H17NO/c20-18-10-4-8-16(12-18)17-9-5-11-19(13-17)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2

InChI Key

CUUHPDMVOGZNOJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.